![molecular formula C48H54FeP2 B2469191 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron CAS No. 851308-40-2](/img/new.no-structure.jpg)
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a coordination compound composed of an iron center, phosphane ligands, and cyclopentane. It exhibits unique chemical properties due to its complex structure, which makes it valuable in various research applications, particularly in the field of catalysis.
Wissenschaftliche Forschungsanwendungen
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is widely used in:
Chemistry: : Acts as a catalyst in various organic reactions, including hydrogenation, oxidation, and coupling reactions.
Biology: : Studied for its potential interactions with biological molecules, providing insights into metalloprotein functions.
Medicine: : Investigated for its therapeutic potential due to its ability to modulate biological pathways.
Industry: : Used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron typically involves the following steps:
Ligand Preparation: : The phosphane ligands are synthesized through a multi-step process involving the reaction of 3,5-dimethylphenyl and dinaphthalen-1-yl derivatives with appropriate phosphine reagents.
Metal Complexation: : The iron center is introduced by reacting iron salts with the prepared ligands in a controlled environment, often under inert conditions to prevent unwanted side reactions.
Purification: : The resultant compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scale-up procedures, including:
Batch Reactors: : Utilized to handle large volumes of reactants under controlled conditions, ensuring consistent product quality.
Automated Systems: : Employed to enhance efficiency and reproducibility in the synthesis process.
Quality Control: : Rigorous testing and quality assurance protocols to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The ligands in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Toluene, dichloromethane
Catalysts: : Palladium, platinum complexes
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Oxidized derivatives of the ligands
Reduction: : Reduced forms of the original compound
Substitution: : New compounds with modified ligand structures
Wirkmechanismus
The compound exerts its effects through coordination with target molecules. The iron center plays a crucial role in facilitating electron transfer reactions, while the phosphane ligands stabilize the compound and modulate its reactivity. The cyclopentane moiety contributes to the overall stability and solubility of the compound in various solvents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite;cyclopentane;iron: : Shares a similar iron and phosphane structure but with different ligand substituents.
Bis(2,6-diisopropylphenyl)-[(1R)-1-(2-phenylphosphanylcyclohexyl)ethyl]phosphane;cyclohexane;iron: : Similar coordination compound with variations in ligand structures and substituents.
Uniqueness
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron stands out due to its specific ligand combination, which imparts unique reactivity and stability. This compound's particular ligand framework allows for selective catalytic properties, making it valuable for specialized applications in catalysis and chemical synthesis.
Conclusion
This compound is a remarkable coordination compound with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and unique properties make it a valuable asset for scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
851308-40-2 |
|---|---|
Molekularformel |
C48H54FeP2 |
Molekulargewicht |
748.753 |
IUPAC-Name |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C43H44P2.C5H10.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;/t33-,38?,41?;;/m0../s1 |
InChI-Schlüssel |
IWQSRCJVJZWHFY-VUHOYTSKSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2469108.png)
![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2469110.png)
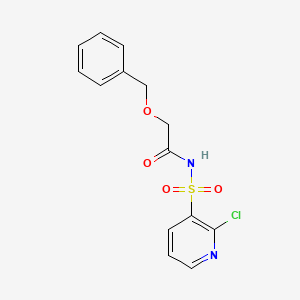
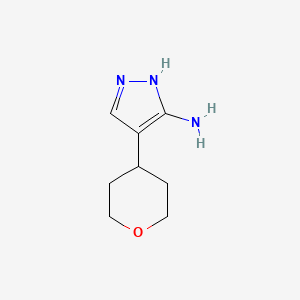
![4,6-diamino-1-(4-fluorophenyl)-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B2469118.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![Ethyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2469121.png)
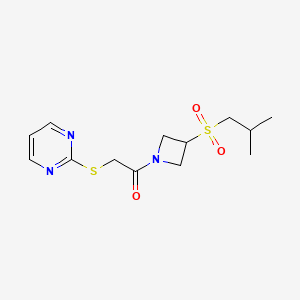
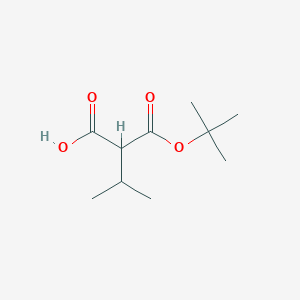
![N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2469126.png)
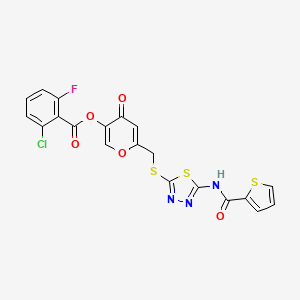
![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)
![2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2469131.png)
